![molecular formula C15H13ClN2O2 B5878817 [(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-chlorobenzoate](/img/structure/B5878817.png)
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-chlorobenzoate
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Overview
Description
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-chlorobenzoate is an organic compound that features a complex structure with both aromatic and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-chlorobenzoate typically involves a multi-step process:
Formation of the Amino Intermediate: The initial step involves the reaction of 3-methylbenzaldehyde with an amine to form the corresponding imine.
Condensation Reaction: The imine is then reacted with 3-chlorobenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-chlorobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with similar structural features used as an antimicrobial agent.
Domiphen Bromide: Another structurally related compound with applications in combating bacterial infections.
Uniqueness
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-4-2-5-11(8-10)14(17)18-20-15(19)12-6-3-7-13(16)9-12/h2-9H,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGOACGLLJXHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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